Lyciumamide A

Description

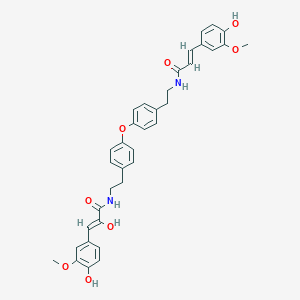

Structure

2D Structure

Properties

Molecular Formula |

C36H36N2O8 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(Z)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[4-[4-[2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]ethyl]phenoxy]phenyl]ethyl]prop-2-enamide |

InChI |

InChI=1S/C36H36N2O8/c1-44-33-22-26(7-14-30(33)39)9-16-35(42)37-19-17-24-3-10-28(11-4-24)46-29-12-5-25(6-13-29)18-20-38-36(43)32(41)21-27-8-15-31(40)34(23-27)45-2/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,32-21- |

InChI Key |

SKBQTRLSCUSPAS-LNHGGFEJSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)C(=CC4=CC(=C(C=C4)O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Neuroprotective Potential of Lyciumamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lyciumamide A, a phenolic amide isolated from the fruits of Lycium barbarum. Initially identified with a unique dimeric structure, recent studies have revised its chemical identity to that of the known compound, cannabisin F.[1][2] This document details its chemical structure, presents key quantitative data, outlines experimental protocols for its study, and visualizes its role in significant neuroprotective signaling pathways.

Chemical Structure and Its Revision

This compound, with the molecular formula C36H36N2O8, was first described as a novel dimer of feruloyltramine.[1][3] However, subsequent analysis and comparison of spectroscopic data led to a structural revision, identifying it as cannabisin F, a more common neolignanamide.[1][2] This revision was confirmed through 1D and 2D NMR experiments and 13C NMR calculations, which showed a greater correlation with the structure of cannabisin F.[2]

Figure 1: Chemical Structure of this compound (Cannabisin F)

Quantitative Data

The following tables summarize the key spectroscopic and bioactivity data for this compound (Cannabisin F).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Cannabisin F)

Data obtained in acetone-d₆ as reported for cannabisin F.[2]

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Feruloyl Moiety 1 | ||

| 1 | 128.9 | |

| 2 | 114.1 | 7.28 (d, 1.9) |

| 3 | 149.5 | |

| 4 | 148.8 | |

| 5 | 116.3 | 6.72 (d, 8.2) |

| 6 | 123.8 | 7.04 (dd, 8.2, 1.9) |

| 7 | 141.5 | 7.24 (d, 15.8) |

| 8 | 125.3 | 6.45 (d, 15.8) |

| 9 | 167.9 | |

| OMe-3 | 56.4 | 3.89 (s) |

| Tyramine Moiety 1 | ||

| 1' | 131.6 | |

| 2', 6' | 130.3 | 7.05 (d, 8.5) |

| 3', 5' | 116.2 | 6.74 (d, 8.5) |

| 4' | 156.7 | |

| 7' | 35.4 | 2.72 (t, 7.4) |

| 8' | 42.1 | 3.45 (q, 7.4) |

| Feruloyl Moiety 2 | ||

| 1'' | 127.5 | |

| 2'' | 112.3 | 7.27 (d, 2.0) |

| 3'' | 148.3 | |

| 4'' | 147.1 | |

| 5'' | 115.1 | 6.75 (d, 8.4) |

| 6'' | 121.5 | 7.03 (dd, 8.4, 2.0) |

| 7'' | 142.3 | 7.27 (s) |

| 8'' | 123.7 | 5.86 (s) |

| 9'' | 167.2 | |

| OMe-3'' | 56.3 | 3.90 (s) |

| Tyramine Moiety 2 | ||

| 1''' | 131.5 | |

| 2''', 6''' | 130.2 | 7.06 (d, 8.5) |

| 3''', 5''' | 116.1 | 6.75 (d, 8.5) |

| 4''' | 156.6 | |

| 7''' | 35.5 | 2.73 (t, 7.4) |

| 8''' | 42.0 | 3.46 (q, 7.4) |

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₃₆H₃₆N₂O₈ |

| Molecular Weight | 624.7 g/mol |

| Exact Mass | 624.24716611 Da |

Table 3: Quantitative Bioactivity Data

| Assay | Effect of this compound | Concentration/Dosage | Reference |

| Neurological Deficit Score (in MCAO model) | Significantly reduced score | 40 mg/kg | [4] |

| Infarct Volume (in MCAO model) | Significantly reduced volume | 40 mg/kg | [4] |

| Cell Viability (NMDA-induced neurotoxicity) | Significantly increased | Not specified | [1] |

| LDH Release (NMDA-induced neurotoxicity) | Significantly reduced | Not specified | [1] |

| Intracellular Ca²⁺ (NMDA-induced) | Significantly reversed increase | Not specified | [1] |

| ROS Production (NMDA-induced) | Significantly reversed increase | Not specified | [1] |

| IL-6 and TNF-α production (LPS-stimulated BV2 microglia) | Inhibited | 5, 10, and 15 µM | [5] |

Experimental Protocols

Isolation of this compound from Lycium barbarum Fruits

The following is a general protocol for the isolation of phenolic amides, including this compound, from Lycium barbarum.

-

Extraction: The dried and powdered fruits of Lycium barbarum are extracted with 85% ethanol using a reflux method. The resulting extract is then concentrated under reduced pressure.[6]

-

Fractionation: The concentrated extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to remove lipids and other non-polar components.

-

Column Chromatography: The ethyl acetate fraction, which is rich in phenolic amides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[7]

Spectroscopic Analysis for Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the connectivity of atoms and the overall structure of the molecule.[2] These experiments are crucial for assigning the proton and carbon signals and establishing the linkages between the different moieties of the molecule.

Signaling Pathways and Mechanism of Action

This compound exhibits significant neuroprotective effects through its modulation of key signaling pathways.

PKCε/Nrf2/HO-1 Pathway in Cerebral Ischemia-Reperfusion Injury

This compound has been shown to protect against cerebral ischemia-reperfusion injury by activating the PKCε/Nrf2/HO-1 pathway.[4] This pathway is crucial for cellular defense against oxidative stress.

Caption: PKCε/Nrf2/HO-1 signaling pathway activated by this compound.

Inhibition of NMDA Receptor-Mediated Neurotoxicity

This compound also protects against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[1] Excessive activation of NMDA receptors leads to an influx of calcium, triggering downstream pathways that result in neuronal cell death.

Caption: NMDA receptor-mediated neurotoxicity pathway inhibited by this compound.

Conclusion

This compound, now structurally identified as cannabisin F, is a promising natural product with well-documented neuroprotective properties. Its ability to modulate multiple signaling pathways, including the antioxidant PKCε/Nrf2/HO-1 pathway and the excitotoxic NMDA receptor pathway, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and ischemic brain injury. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development to explore the therapeutic potential of this fascinating molecule.

References

- 1. This compound, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Aging [aging-us.com]

- 5. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Disparate Impact of Purification Levels on Lycium barbarum Phenolic Extracts: Chemical Composition and Hypoglycemic Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Lyciumamide A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycium barbarum L., commonly known as the goji berry, has been a cornerstone of traditional Chinese medicine for centuries, revered for its wide array of health benefits. Modern scientific inquiry has sought to identify the specific bioactive compounds responsible for these therapeutic effects. Among the numerous constituents, phenolic amides have emerged as a class of molecules with significant pharmacological potential. This technical guide focuses on Lyciumamide A, a notable phenolic amide isolated from Lycium barbarum, providing an in-depth overview of its discovery, the evolution of its structural elucidation, detailed methodologies for its isolation, and a summary of its biological activities. Recent studies have led to a structural revision of this compound, identifying it as cannabisin F, a compound also found in other plant species. This guide will address this critical update and present the consolidated knowledge surrounding this promising natural product.

Discovery and Structural Elucidation: A Case of Revision

This compound was first isolated from the fruits of Lycium barbarum as a novel phenolic amide. Initial structural analysis suggested a unique dimer of feruloyltyramine. However, subsequent, more detailed spectroscopic investigations, including 1D and 2D NMR experiments and 13C NMR calculations, led to a significant revision of its structure. It is now understood that the compound originally identified as this compound is, in fact, identical to the known lignanamide, cannabisin F. This crucial correction has provided a more accurate foundation for understanding its chemical properties and biological actions.

Experimental Protocols: Isolation and Purification of this compound (Cannabisin F)

The isolation of this compound (cannabisin F) from Lycium barbarum is a multi-step process involving extraction and chromatographic purification. While specific yields and purities can vary depending on the starting material and the precise conditions used, the following protocol outlines a general and effective methodology.

Extraction Workflow

Detailed Methodology

1. Preparation of Plant Material:

-

Dried fruits of Lycium barbarum are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is extracted with a solvent such as 80% ethanol. This is typically performed under reflux for several hours to ensure exhaustive extraction of the target compounds. The process is usually repeated multiple times.

3. Concentration:

-

The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, will predominantly be found in the ethyl acetate fraction.

5. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Macroporous Resin Chromatography: The fraction is often first passed through a macroporous resin column (e.g., D101) and eluted with a gradient of ethanol in water to remove highly polar and non-polar impurities.

-

Sephadex LH-20 Chromatography: The enriched fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a mobile phase gradient of methanol and water (often with a small percentage of formic acid to improve peak shape). Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.

-

Quantitative Data

The following tables summarize the available quantitative data on the yield and biological activity of this compound and related extracts. It is important to note that specific values can vary between studies.

Table 1: Yield and Purity of Phenolic Extracts from Lycium barbarum

| Purification Step | Yield Range (%) | Purity of Phenolic Compounds | Reference |

| Crude Ethanol Extract (C1) | 1-10% | Contains a wide range of compounds | [1][2] |

| Macroporous Resin Fraction (D1) | Variable | Enriched in phenolic compounds | [1][2] |

| Sephadex LH-20 Fraction (S1) | Variable | Further purified phenolic compounds | [1][2] |

Table 2: Biological Activity of this compound and Related Extracts

| Biological Activity | Assay | Test Substance | IC50 / EC50 Value | Reference |

| Neuroprotection | NMDA-induced neurotoxicity | This compound | Data not yet quantified in available literature. | [3][4] |

| Hypoglycemic Activity | α-Glucosidase Inhibition | L. barbarum phenolic extract | 129.46 µg/mL | [1] |

| α-Glucosidase Inhibition | Cannabisin F | Data not yet quantified in available literature. | ||

| PPAR-γ Agonistic Activity | This compound | Data not yet quantified in available literature. |

Note: While the hypoglycemic activity of this compound is suggested through its PPAR-γ agonistic activity, specific IC50 or EC50 values for the pure compound are not yet available in the cited literature. The provided IC50 value for α-glucosidase inhibition is for a general phenolic extract and not for isolated this compound.

Signaling Pathways and Mechanisms of Action

This compound (cannabisin F) has been shown to exert its biological effects through the modulation of specific signaling pathways.

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to interfere with excitotoxicity and oxidative stress. Two key pathways have been identified:

-

NMDA Receptor Pathway: this compound can protect neurons from damage induced by excessive activation of the N-methyl-D-aspartate (NMDA) receptor. Overstimulation of this receptor leads to an influx of calcium ions, triggering a cascade of neurotoxic events. This compound is believed to mitigate this by modulating the NMDA receptor signaling pathway.[3][4]

-

PKCε/Nrf2/HO-1 Pathway: this compound has been shown to activate the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, including HO-1. Activation of this pathway enhances the cellular antioxidant defense system, thereby protecting against oxidative stress-induced neuronal damage.

Hypoglycemic Effects

The potential hypoglycemic activity of this compound is linked to its ability to act as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPAR-γ can improve insulin sensitivity, a key factor in managing type 2 diabetes. Further research is needed to quantify the potency of this compound as a PPAR-γ agonist.

Conclusion and Future Directions

This compound, now correctly identified as cannabisin F, is a bioactive phenolic amide from Lycium barbarum with demonstrated neuroprotective and potential hypoglycemic properties. This technical guide has provided a comprehensive overview of its discovery, structural elucidation, and a detailed framework for its isolation. The elucidation of its mechanisms of action, particularly its role in the NMDA receptor and Nrf2 signaling pathways, highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases and metabolic disorders.

Future research should focus on optimizing the isolation protocol to improve yield and purity. Furthermore, a more detailed quantitative assessment of its biological activities, including the determination of specific IC50 and EC50 values for its neuroprotective and hypoglycemic effects, is crucial for advancing its preclinical development. Investigating the in vivo efficacy and safety of this compound in relevant animal models will be the next critical step in translating this promising natural product into a potential therapeutic agent.

References

- 1. Elucidating the Disparate Impact of Purification Levels on Lycium barbarum Phenolic Extracts: Chemical Composition and Hypoglycemic Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Lyciumamide A in Lycium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide A, a dimeric phenolic amide found in the fruits of Lycium species, has garnered scientific interest for its potential bioactivities. As a member of the lignanamide class of natural products, its structure is derived from the oxidative coupling of two hydroxycinnamic acid amide monomers. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant methodologies for pathway elucidation. While the complete enzymatic machinery in Lycium species remains to be fully characterized, this guide synthesizes the current understanding based on analogous pathways in other plants, particularly within the Solanaceae family.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived amine pathway . These pathways converge to produce the monomeric precursor, N-feruloyltyramine, which then undergoes oxidative dimerization to form this compound.

The overall pathway can be divided into three main stages:

-

Biosynthesis of Feruloyl-CoA: This stage involves the conversion of the aromatic amino acid L-phenylalanine into the activated hydroxycinnamic acid, feruloyl-CoA, via the general phenylpropanoid pathway.

-

Biosynthesis of Tyramine: The aromatic amino acid L-tyrosine is decarboxylated to produce the amine, tyramine.

-

Formation of N-feruloyltyramine and Dimerization: Feruloyl-CoA and tyramine are condensed to form the amide N-feruloyltyramine. Subsequently, two molecules of N-feruloyltyramine undergo oxidative coupling to yield this compound.

The proposed biosynthetic pathway is visualized in the following diagram:

Key Enzymes in the Biosynthesis of this compound

The biosynthesis of this compound is catalyzed by a series of enzymes. While not all of these have been specifically characterized in Lycium for this pathway, their orthologs are well-studied in other plant species.

| Enzyme | Abbreviation | EC Number | Function |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. |

| p-Coumarate 3-Hydroxylase | C3H | 1.14.14.96 | A cytochrome P450 monooxygenase that hydroxylates p-coumaric acid to caffeic acid. |

| Caffeic acid O-methyltransferase | COMT | 2.1.1.68 | Catalyzes the methylation of caffeic acid to ferulic acid. |

| 4-Coumarate-CoA Ligase | 4CL | 6.2.1.12 | Activates ferulic acid by ligating it to Coenzyme A to form feruloyl-CoA. |

| Tyrosine Decarboxylase | TYDC | 4.1.1.25 | Catalyzes the decarboxylation of L-tyrosine to tyramine. |

| Hydroxycinnamoyl-CoA:Tyramine N-(hydroxycinnamoyl)transferase | THT | 2.3.1.110 | Transfers the feruloyl group from feruloyl-CoA to tyramine to form N-feruloyltyramine. |

| Laccases/Peroxidases | - | 1.10.3.2/1.11.1.7 | Catalyze the oxidative coupling of two N-feruloyltyramine molecules to form this compound. |

Quantitative Data

Currently, there is a notable absence of specific quantitative data regarding the biosynthesis of this compound in Lycium species in the published literature. This includes enzyme kinetic parameters (Km, Vmax), in vivo and in vitro enzyme activities, metabolic flux analyses, and the concentrations of biosynthetic intermediates. The data presented below is generalized from studies on related enzymes in other plant species and should be considered as a starting point for research in Lycium.

| Enzyme | Substrate(s) | Km (µM) | Vmax (units) | Source Organism (for kinetic data) |

| PAL | L-Phenylalanine | 25 - 300 | Not reported | Petroselinum crispum |

| C4H | Cinnamic acid | 1 - 10 | Not reported | Helianthus tuberosus |

| 4CL | Ferulic acid | 10 - 100 | Not reported | Arabidopsis thaliana |

| TYDC | L-Tyrosine | 100 - 500 | Not reported | Papaver somniferum |

| THT | Feruloyl-CoA, Tyramine | 1 - 10 | Not reported | Capsicum annuum |

Note: The provided kinetic data are approximate ranges from various plant sources and may not be representative of the enzymes in Lycium species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that can be adapted for studying this pathway in Lycium species.

Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the precursor-product relationship in the biosynthesis of this compound.

Methodology:

-

Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine and L-tyrosine.

-

Plant Material: Use Lycium cell suspension cultures, hairy root cultures, or young seedlings.

-

Feeding Experiment: Introduce the labeled precursor into the growth medium of the plant material.

-

Incubation: Allow the plant material to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

-

Metabolite Extraction: Harvest the plant tissue and perform a methanol or ethanol-based extraction to obtain a crude extract containing secondary metabolites.

-

Purification: Use chromatographic techniques (e.g., HPLC) to isolate this compound and its putative intermediates from the crude extract.

-

Detection and Analysis: Analyze the purified compounds using mass spectrometry (MS) to determine the incorporation of the isotopic label. For 14C-labeled compounds, liquid scintillation counting can be used.

Enzyme Assays for Key Biosynthetic Steps

Objective: To measure the activity of the enzymes involved in the pathway.

Methodology for THT Assay (as an example):

-

Protein Extraction: Homogenize fresh Lycium tissue in an extraction buffer (e.g., Tris-HCl, pH 7.5, containing protease inhibitors and PVPP). Centrifuge to remove cell debris and collect the supernatant as the crude enzyme extract.

-

Substrates: Prepare solutions of feruloyl-CoA and tyramine.

-

Reaction Mixture: In a microcentrifuge tube, combine the crude enzyme extract, feruloyl-CoA, and tyramine in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.

-

Product Analysis: Analyze the reaction mixture using HPLC to quantify the amount of N-feruloyltyramine produced. The enzyme activity can be calculated based on the rate of product formation.

Gene Identification and Functional Characterization

Objective: To identify and confirm the function of the genes encoding the biosynthetic enzymes.

Methodology:

-

Gene Identification: Use bioinformatics tools to search the Lycium transcriptome or genome databases for sequences homologous to known PAL, C4H, 4CL, TYDC, THT, laccase, and peroxidase genes from other plants.

-

Gene Cloning: Amplify the full-length cDNA of the candidate genes using PCR and clone them into an expression vector.

-

Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or yeast.

-

Enzyme Assays: Purify the recombinant proteins and perform enzyme assays as described above to confirm their catalytic activity.

-

Gene Silencing/Knockout: Use techniques like RNA interference (RNAi) or CRISPR/Cas9 to downregulate or knockout the expression of the candidate genes in Lycium plants or cell cultures.

-

Metabolite Analysis: Analyze the metabolome of the genetically modified plants to observe the effect on the accumulation of this compound and its precursors. A decrease in the target compound would confirm the gene's involvement in the pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Lycium species provides a solid framework for further research. While the general steps are well-supported by studies in related plant species, significant research is needed to elucidate the specific details within Lycium. Future research should focus on:

-

Identification and characterization of the specific Lycium enzymes involved in each step of the pathway, particularly the THT and the oxidative coupling enzymes.

-

Quantitative analysis of the pathway, including enzyme kinetics and metabolic flux, to understand the regulation and efficiency of this compound production.

-

Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes, which could be exploited for metabolic engineering to enhance the yield of this compound.

A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of this and other valuable bioactive compounds.

Lyciumamide A: A Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide A, a dimeric phenolic amide, has garnered significant interest within the scientific community for its potential neuroprotective and other pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources and abundance of this compound. The primary documented source of this compound is the fruit of Lycium barbarum L., commonly known as the Goji berry. While qualitative identification is established, precise quantitative data regarding its abundance remains limited in publicly available literature. This document summarizes the existing knowledge, details relevant experimental methodologies for the analysis of related compounds, and identifies key areas for future research to fully elucidate the distribution and concentration of this compound in the Lycium genus.

Natural Sources of this compound

This compound has been identified and isolated from the fruits of Lycium barbarum L., a plant belonging to the Solanaceae family.[1] The Lycium genus comprises numerous species, with L. barbarum, L. chinense, and L. ruthenicum being the most well-known for their medicinal properties.[1] To date, the scientific literature primarily points to the fruit (Goji berry) of L. barbarum as the definitive natural source of this compound.

While phenolic amides have been isolated from the root bark of Lycium chinense Miller, the presence of this compound in this or other Lycium species, or in other parts of the Lycium barbarum plant (e.g., leaves, stems, roots), has not been definitively reported in the reviewed literature.[2] Further investigation is required to determine the broader distribution of this compound within the Lycium genus.

Abundance of this compound

Currently, there is a notable lack of specific quantitative data on the abundance of this compound in its natural sources. While numerous studies have focused on the overall phenolic and flavonoid content of Lycium barbarum fruits, they do not provide a concentration for this compound, typically reported in mg/g of dry weight.

The table below summarizes the total phenolic content found in Lycium species from various studies to provide a broader context for the potential abundance of phenolic compounds, including this compound.

| Species | Plant Part | Total Phenolic Content (mg GAE/g DW) | Reference |

| Lycium barbarum | Fruit | 5.52 - 11.72 | [3][4] |

| Lycium chinense | Fruit | 14 | [5] |

| Lycium ruthenicum | Fruit | 69 | [5] |

GAE: Gallic Acid Equivalents; DW: Dry Weight.

It is important to note that total phenolic content is a broad measure and does not directly correlate to the concentration of a single compound like this compound. The development of validated analytical methods for the specific quantification of this compound is a critical next step for research in this area.

Experimental Protocols

Extraction of Phenolic Amides

-

Sample Preparation: Dried and powdered fruit material of Lycium barbarum is the starting point.

-

Solvent Extraction: A common method involves extraction with an organic solvent, typically ethanol or methanol, often in an aqueous solution. This is followed by partitioning with solvents of varying polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.

-

Preliminary Purification: The resulting extract is often subjected to column chromatography using resins like macroporous D101 or Sephadex LH-20 to fractionate the extract and isolate the phenolic amide fraction.

Isolation and Purification of this compound

-

Chromatographic Separation: The enriched phenolic amide fraction is further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.

-

Gradient Elution: A gradient elution system is typically employed, using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile. The gradient is adjusted to achieve optimal separation of the target compounds.

Quantification of this compound

-

Analytical Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for accurate and sensitive quantification of specific phenolic compounds.

-

Method Validation: A validated UPLC-MS/MS method would involve optimizing parameters such as the mobile phase, column, flow rate, and mass spectrometry settings (e.g., ionization mode, precursor and product ions for multiple reaction monitoring).

-

Standard Curve: A calibration curve would be generated using a purified and quantified this compound standard to determine the concentration in the extracted samples.

Future Research and Conclusion

The current body of scientific literature establishes Lycium barbarum fruit as the primary natural source of this compound. However, a significant gap exists in the quantitative understanding of its abundance. For researchers and drug development professionals, the following areas represent critical avenues for future investigation:

-

Quantitative Analysis: Development and publication of a validated analytical method (preferably UPLC-MS/MS) for the precise quantification of this compound in Lycium barbarum fruits.

-

Distribution Studies: Investigation into the presence and abundance of this compound in other parts of the Lycium barbarum plant (leaves, stems, roots).

-

Interspecies Comparison: Screening of other Lycium species, such as L. chinense and L. ruthenicum, for the presence and concentration of this compound.

-

Varietal and Geographical Influence: Assessment of how different cultivars, geographical locations, and harvesting times affect the concentration of this compound in Goji berries.

References

- 1. researchgate.net [researchgate.net]

- 2. A new phenolic amide from Lycium chinense Miller - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Analysis of Polyphenols in Lycium barbarum Fruits Using UPLC-IM-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. investchempharma.com [investchempharma.com]

Lyciumamide A: A Technical Guide to a Promising Phenolic Amide Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide A, a naturally occurring phenolic amide dimer isolated from the fruit of Lycium barbarum, has emerged as a compound of significant interest in the scientific community. Possessing a unique dimeric structure, it has demonstrated a range of promising biological activities, including potent neuroprotective and anticancer effects. This technical guide provides an in-depth overview of this compound, consolidating available data on its biological activities, detailing experimental protocols for its study, and visualizing its known and putative signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compelling molecule.

Introduction

Phenolic amides are a class of natural products characterized by the presence of a phenolic moiety and an amide linkage. This compound is a notable example, distinguished by its dimeric structure formed from two phenolic amide units. It is found in the fruit of Lycium barbarum, commonly known as goji berry, a plant with a long history of use in traditional medicine.[1][2] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the bioactivities of this compound, revealing its potential as a lead compound for the development of novel therapeutics.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₆N₂O₈ | PubChem |

| Molecular Weight | 624.7 g/mol | PubChem |

| Classification | Phenolic Amide Dimer | [1] |

| Natural Source | Fruit of Lycium barbarum | [1][2] |

Biological Activities and Quantitative Data

This compound has demonstrated significant potential in two key therapeutic areas: neuroprotection and cancer. The following tables summarize the available quantitative data on its biological activities.

Neuroprotective Activity

| Assay | Cell Line | Condition | IC₅₀/EC₅₀ | Reference |

| MTT Assay | SH-SY5Y | NMDA-induced neurotoxicity | Not explicitly defined as IC₅₀, but showed significant protective effects at 10, 20, and 40 µM | [3] |

Anticancer Activity

Quantitative data (IC₅₀/EC₅₀ values) for the specific anticancer activity of this compound against glioma stem cells is not yet prominently available in the reviewed literature. However, studies on phenolic amides from Lycium barbarum have shown activity against human glioma stem cell lines.

Signaling Pathways

Neuroprotective Signaling Pathway

This compound exerts its neuroprotective effects, at least in part, through the activation of the PKCε/Nrf2/HO-1 signaling pathway. This pathway is crucial for cellular defense against oxidative stress.

Caption: PKCε/Nrf2/HO-1 signaling pathway activated by this compound.

Putative Anticancer Signaling Pathway in Glioma Stem Cells

While the precise signaling pathways for this compound in glioma stem cells are still under investigation, phenolic amides, in general, are known to modulate several key cancer-related pathways. The following diagram illustrates a potential mechanism of action based on the known targets of similar compounds in cancer cells.

Caption: Putative anticancer signaling pathways modulated by this compound.

Experimental Protocols

Isolation and Purification of this compound from Lycium barbarum Fruit

The following is a general workflow for the isolation and purification of phenolic compounds, including this compound, from Lycium barbarum. Specific details may vary between laboratories.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered fruit of Lycium barbarum is extracted with a solvent such as 85% ethanol.[2] This can be performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic amides like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is further purified using various column chromatography techniques. Macroporous resins (e.g., D101) and Sephadex LH-20 are commonly used for the separation of phenolic compounds.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to isolate this compound to a high degree of purity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cell lines, such as the SH-SY5Y neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Induction of Toxicity (for neuroprotection assays): For neuroprotection studies, after pre-treatment with this compound, induce neurotoxicity using an agent like N-methyl-D-aspartate (NMDA).[3]

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well plate or spectrophotometer cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound is a phenolic amide dimer with significant therapeutic potential, particularly in the fields of neuroprotection and oncology. Its ability to modulate key signaling pathways, such as the PKCε/Nrf2/HO-1 pathway, underscores its promise as a lead compound. However, further research is required to fully elucidate its mechanisms of action, particularly in the context of its anticancer activities. The development of more detailed quantitative structure-activity relationship (QSAR) studies and in vivo efficacy and safety profiling will be crucial next steps in translating the potential of this compound from the laboratory to the clinic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this fascinating natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Characterization of carotenoids in Lycium barbarum fruit by using UPC2-PDA-Q-TOF-MSE couple with deep eutectic solvents extraction and evaluation of their 5α-reductase inhibitory activity [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Antioxidant Power of Lyciumamide A: A Technical Guide for Scientific Professionals

An In-depth Examination of the Antioxidant Properties and Neuroprotective Mechanisms of a Novel Phenolic Amide from Lycium barbarum

Introduction

Lyciumamide A, a unique phenolic amide dimer isolated from the fruit of Lycium barbarum (goji berry), has emerged as a promising natural compound with potent antioxidant and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant capabilities, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds in mitigating oxidative stress-related pathologies.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been primarily evaluated through its effects on cellular and animal models of oxidative stress, particularly in the context of cerebral ischemia-reperfusion injury. The following tables summarize the key quantitative findings from these studies.

In Vivo Antioxidant Effects in a Middle Cerebral Artery Occlusion (MCAO) Model

Treatment with this compound has been shown to significantly ameliorate oxidative stress markers in an animal model of stroke.[3][4]

| Parameter | Ischemia/Reperfusion (I/R) Group | This compound + I/R Group | Sham Group |

| SOD Activity (U/mg protein) | 80.5 ± 6.1 | 145.3 ± 8.0 | 156.0 ± 9.3 |

| GPx Activity (U/mg protein) | 27.6 ± 3.6 | 64.2 ± 6.3 | 72.1 ± 6.8 |

| MDA Level (nmol/mg protein) | 24.8 ± 3.4 | 8.0 ± 1.1 | 7.6 ± 1.0 |

| Data are presented as mean ± SD (n=6). This compound treatment markedly restored the activities of antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GPx), and significantly decreased the level of the lipid peroxidation marker, malondialdehyde (MDA), in the ischemic cerebral cortex.[4] |

In Vitro Neuroprotective and Antioxidant Effects in SH-SY5Y Cells

In a cellular model of oxygen-glucose deprivation (OGD), this compound demonstrated significant neuroprotective and antioxidant effects.[3][4]

| Parameter | OGD Group | This compound (40 µM) + OGD Group | Control Group |

| Cell Viability (%) | Significantly decreased | Significantly increased vs. OGD | Normal |

| Intracellular ROS Level | Significantly increased | Significantly decreased vs. OGD | Baseline |

| This compound treatment at a concentration of 40 µM significantly increased the viability of SH-SY5Y cells and reduced the levels of intracellular reactive oxygen species (ROS) following OGD-induced injury.[3][4] |

Mechanism of Action: The PKCε/Nrf2/HO-1 Signaling Pathway

The primary mechanism underlying the antioxidant effects of this compound is the activation of the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][3][5] Under conditions of oxidative stress, this compound promotes the activation of PKCε, which in turn leads to the nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of downstream antioxidant enzymes, including HO-1.[3][6] This cascade ultimately enhances the cellular defense against oxidative damage.

References

- 1. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Lyciumamide A: A Technical Whitepaper for Researchers

Introduction

Lyciumamide A, a phenolic amide dimer isolated from the fruit of Lycium barbarum (goji berry), has garnered scientific interest primarily for its neuroprotective properties. Emerging evidence, however, suggests a broader therapeutic potential, including significant anti-inflammatory capabilities. This technical guide provides an in-depth overview of the current understanding and hypothesized mechanisms of this compound's anti-inflammatory action. It is intended for researchers, scientists, and professionals in drug development who are exploring novel natural compounds for inflammatory disease therapeutics. While direct and extensive research on the anti-inflammatory effects of this compound is still developing, this paper synthesizes existing data, outlines potential molecular pathways, and provides detailed experimental protocols to guide future investigations.

Quantitative Data on Bioactivity

Currently, the majority of quantitative data for this compound pertains to its neuroprotective effects, which can be linked to anti-inflammatory mechanisms through the reduction of cellular stress and damage markers. The following table summarizes key findings from in vitro studies.

| Parameter | Cell Line | Inducer | This compound Concentration | Effect | Reference |

| Cell Viability | SH-SY5Y | NMDA (1 mM) | 1, 5, 10, 20, 40 µM | Dose-dependent increase in cell viability | [1] |

| LDH Release | SH-SY5Y | NMDA (1 mM) | 10, 20, 40 µM | Significant reduction in LDH leakage | [1][2] |

| ROS Production | SH-SY5Y | NMDA (1 mM) | 10, 20, 40 µM | Significant reversal of intracellular ROS increase | [1][3] |

Postulated Anti-inflammatory Signaling Pathways

Based on studies of related compounds from Lycium barbarum and other natural amides, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling cascades, primarily the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is postulated that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in transducing extracellular signals into cellular inflammatory responses. Upon stimulation by agents like LPS, these kinases are activated through phosphorylation. Activated MAPKs, in turn, can activate transcription factors such as AP-1 and also contribute to the activation of NF-κB. By downregulating the phosphorylation of p38, JNK, and ERK, this compound could potentially suppress the downstream expression of inflammatory mediators.

Experimental Protocols

To rigorously assess the anti-inflammatory potential of this compound, standardized in vitro assays are essential. The following protocols provide a framework for such investigations.

General Experimental Workflow

A typical workflow for screening the anti-inflammatory activity of a compound like this compound involves cell culture, induction of an inflammatory response, treatment with the compound, and subsequent measurement of key inflammatory markers.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Lyciumamide A (revised structure: Cannabisin F)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, proposed total synthesis protocol for Lyciumamide A, the structure of which has been revised to that of Cannabisin F, a neolignanamide with demonstrated anti-inflammatory and anti-oxidative properties. The proposed synthesis is based on established synthetic strategies for Cannabisin F and is designed to be a practical guide for researchers in medicinal chemistry and drug development. The protocol includes a retrosynthetic analysis, a step-by-step experimental procedure, and tabulated data for key intermediates and the final product. Additionally, a workflow diagram of the synthesis is provided in the DOT language for clear visualization of the process.

Introduction

This compound, originally isolated from the fruits of Lycium barbarum, was initially characterized as a dimer of feruloyltyramine with an unusual ether linkage. However, recent structural reassessment has revised its structure to that of Cannabisin F, a known neolignanamide. Cannabisin F is formed through the oxidative coupling of two feruloyltyramine units. This document outlines a proposed total synthesis of this compound (as Cannabisin F) based on convergent synthetic strategies, providing a robust framework for its laboratory-scale production and further investigation into its therapeutic potential.

Retrosynthetic Analysis

The proposed synthesis of this compound (Cannabisin F) is based on a convergent approach. The retrosynthetic analysis reveals two key fragments: a protected ferulic acid derivative and a protected tyramine derivative. These fragments are coupled to form the monomeric unit, N-feruloyltyramine, which can then undergo oxidative dimerization to yield the target molecule.

Caption: Retrosynthetic analysis of this compound (Cannabisin F).

Proposed Synthetic Workflow

The overall synthetic strategy involves three main stages:

-

Synthesis of Protected Monomers: Preparation of appropriately protected ferulic acid and tyramine building blocks.

-

Amide Coupling: Formation of the N-feruloyltyramine monomer via a standard amide bond formation reaction.

-

Oxidative Dimerization: Biomimetic oxidative coupling of N-feruloyltyramine to yield this compound (Cannabisin F).

Caption: Proposed total synthesis workflow for this compound.

Experimental Protocols

4.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using a high-resolution mass spectrometer (HRMS).

4.2. Synthesis of Protected Ferulic Acid (1)

-

Protocol: To a solution of ferulic acid (1.0 eq) in dry dichloromethane (DCM, 0.1 M), add benzyl bromide (1.1 eq) and potassium carbonate (1.5 eq). Stir the mixture at room temperature for 12 hours. After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (Ethyl acetate/Hexane) to afford protected ferulic acid 1 .

4.3. Synthesis of Protected Tyramine (2)

-

Protocol: To a solution of tyramine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (0.1 M), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (2.0 eq). Stir the mixture at room temperature for 6 hours. After completion, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield protected tyramine 2 , which can be used in the next step without further purification.

4.4. Amide Coupling to form Protected N-Feruloyltyramine (3)

-

Protocol: To a solution of protected ferulic acid 1 (1.0 eq) in dry DMF (0.1 M), add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes. Then, add a solution of protected tyramine 2 (1.1 eq) in dry DMF. Stir the reaction mixture at room temperature for 12 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (Ethyl acetate/Hexane) to obtain protected N-feruloyltyramine 3 .

4.5. Deprotection to yield N-Feruloyltyramine (4)

-

Protocol: Dissolve protected N-feruloyltyramine 3 (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M). Stir the solution at room temperature for 2 hours. After completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol and add palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (1 atm) for 6 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-feruloyltyramine 4 .

4.6. Oxidative Dimerization to this compound (Cannabisin F) (5)

-

Protocol (Biomimetic): To a solution of N-feruloyltyramine 4 (1.0 eq) in an acetate buffer (pH 5.0, 0.05 M), add laccase from Trametes versicolor (10 U/mg). Stir the mixture in the presence of air at room temperature for 24 hours. After completion, extract the reaction mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by preparative HPLC to afford this compound (Cannabisin F) 5 .

Data Presentation

Table 1: Summary of Yields and Spectroscopic Data for Key Intermediates and Final Product

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| 1 | Protected Ferulic Acid | C₁₇H₁₆O₄ | 284.31 | ~90 | 7.65 (d, J=15.9 Hz, 1H), 7.40-7.30 (m, 5H), 7.15 (d, J=1.9 Hz, 1H), 7.05 (dd, J=8.2, 1.9 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H), 6.35 (d, J=15.9 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H) | [M+H]⁺ 285.10 |

| 2 | Protected Tyramine | C₁₃H₁₉NO₃ | 237.29 | ~95 | 7.05 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.4 Hz, 2H), 4.50 (br s, 1H), 3.30 (q, J=6.8 Hz, 2H), 2.70 (t, J=7.2 Hz, 2H), 1.45 (s, 9H) | [M+H]⁺ 238.14 |

| 3 | Protected N-Feruloyltyramine | C₃₀H₃₅NO₅ | 489.60 | ~80 | 7.55 (d, J=15.8 Hz, 1H), 7.40-7.25 (m, 5H), 7.10 (d, J=8.4 Hz, 2H), 7.00 (s, 1H), 6.95 (d, J=8.2 Hz, 1H), 6.80 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.2 Hz, 1H), 6.25 (d, J=15.8 Hz, 1H), 5.15 (s, 2H), 3.85 (s, 3H), 3.50 (q, J=7.0 Hz, 2H), 2.80 (t, J=7.4 Hz, 2H), 1.40 (s, 9H) | [M+H]⁺ 490.25 |

| 4 | N-Feruloyltyramine | C₁₈H₁₉NO₄ | 313.35 | ~90 | 7.50 (d, J=15.7 Hz, 1H), 7.10 (d, J=8.5 Hz, 2H), 7.05 (s, 1H), 6.95 (d, J=8.1 Hz, 1H), 6.80 (d, J=8.5 Hz, 2H), 6.75 (d, J=8.1 Hz, 1H), 6.20 (d, J=15.7 Hz, 1H), 3.80 (s, 3H), 3.45 (q, J=7.0 Hz, 2H), 2.75 (t, J=7.2 Hz, 2H) | [M+H]⁺ 314.13 |

| 5 | This compound | C₃₆H₃₆N₂O₈ | 624.68 | ~30-40 | Consistent with reported data for Cannabisin F. | [M+H]⁺ 625.25 |

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.

Conclusion

This document provides a comprehensive and detailed proposed total synthesis protocol for this compound, based on its revised structure as Cannabisin F. The outlined convergent strategy, employing standard and robust organic reactions, offers a practical pathway for the synthesis of this biologically active neolignanamide. The provided experimental procedures, data tables, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into the pharmacological properties of this compound.

Application Notes and Protocols for the Extraction of Lyciumamide A from Lycium barbarum Fruits

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Lyciumamide A, a bioactive phenolic amide, from the fruits of Lycium barbarum (goji berry). The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation of this promising natural product for further study and development.

Introduction

Lycium barbarum L., commonly known as goji berry or wolfberry, is a traditional Chinese medicinal plant renowned for its diverse health benefits. Its fruits are rich in a variety of bioactive compounds, including polysaccharides, carotenoids, flavonoids, and phenolic amides. Among these, this compound, a dimeric phenolic amide, has garnered significant attention for its potent antioxidant and neuroprotective properties. This document details a robust multi-step methodology for the extraction and purification of this compound, suitable for laboratory-scale production and analysis.

Experimental Workflow Overview

The extraction and purification of this compound from Lycium barbarum fruits is a multi-step process designed to progressively enrich the target compound while removing impurities. The general workflow involves an initial solvent extraction to create a crude extract, followed by sequential column chromatography techniques to isolate and purify this compound.

Caption: Overall workflow for the extraction and purification of this compound.

Quantitative Data Summary

The following table summarizes the yield of phenolic extracts at different stages of purification. The yields are presented as a percentage of the initial dry weight of Lycium barbarum fruits.

| Fraction Code | Description | Purification Step | Yield (%) |

| C1 | Crude Phenolic Extract | Initial Ethanol Extraction | 1% - 10% |

| D1 | Phenolic-Enriched Fraction | After Macroporous D101 Resin Chromatography | Lower than C1 |

| S1 | Further Purified Fraction | After Sephadex LH-20 Chromatography | Lower than D1 |

| P1 | Purified this compound | After Preparative HPLC | Not explicitly stated |

Note: The yield of the final purified this compound (P1) is not explicitly quantified in the source literature but will be significantly lower than the preceding fractions.

Detailed Experimental Protocols

Protocol 1: Preparation of Crude Phenolic Extract (C1)

This protocol describes the initial extraction of phenolic compounds from dried Lycium barbarum fruits using ethanol.

Materials and Equipment:

-

Dried Lycium barbarum fruits

-

Ethanol (analytical grade)

-

Grinder or blender

-

Extraction vessel (e.g., large beaker or flask)

-

Shaking incubator or magnetic stirrer

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Grinding: Grind the dried Lycium barbarum fruits into a fine powder.

-

Extraction: Macerate the fruit powder with ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Incubation: Agitate the mixture at room temperature for 24 hours.

-

Filtration/Centrifugation: Separate the extract from the solid residue by filtration or centrifugation.

-

Re-extraction: Repeat the extraction process on the residue two more times to ensure maximum recovery of phenolic compounds.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude phenolic extract (C1).

Protocol 2: Purification using Macroporous D101 Resin Column Chromatography (Fraction D1)

This protocol details the first stage of purification to enrich the phenolic compounds from the crude extract.

Materials and Equipment:

-

Crude Phenolic Extract (C1)

-

Macroporous D101 resin

-

Chromatography column

-

Ethanol solutions of varying concentrations (e.g., 30%, 50%, 70%, 95% v/v)

-

Fraction collector

Procedure:

-

Column Packing: Pack a chromatography column with pre-treated Macroporous D101 resin.

-

Loading: Dissolve the crude extract (C1) in a small amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column sequentially with ethanol solutions of increasing concentrations (e.g., 30%, 50%, 70%, and 95% v/v).

-

Fraction Collection: Collect the fractions eluted with each ethanol concentration. The fraction containing the desired phenolic amides (designated as D1) is typically eluted with a mid-range ethanol concentration.

-

Concentration: Concentrate the D1 fraction using a rotary evaporator.

Protocol 3: Purification using Sephadex LH-20 Column Chromatography (Component S1)

This protocol describes the second stage of purification to further separate the phenolic compounds based on their molecular size.

Materials and Equipment:

-

Phenolic-Enriched Fraction (D1)

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol (HPLC grade)

-

Fraction collector

Procedure:

-

Column Packing: Pack a chromatography column with Sephadex LH-20 resin swelled in methanol.

-

Loading: Dissolve the concentrated D1 fraction in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

-

Elution: Elute the column with methanol at a constant flow rate.

-

Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target phenolic amides (designated as S1).

-

Concentration: Pool the S1 fractions and concentrate them.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC) (Purified this compound - P1)

This protocol outlines the final purification step to isolate this compound to a high degree of purity.

Materials and Equipment:

-

Further Purified Fraction (S1)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Mobile phase solvents (e.g., methanol and water with 1% formic acid)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the concentrated S1 fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 column

-

Mobile Phase A: Water with 1% formic acid

-

Mobile Phase B: Methanol with 1% formic acid

-

Flow Rate: 18 mL/min

-

Detection: UV detector at a suitable wavelength for phenolic amides (e.g., 280 nm or 320 nm).

-

Gradient Program: A suitable gradient program should be developed to achieve optimal separation of this compound from other components in the S1 fraction.

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain purified this compound (P1) as a powder.

Signaling Pathway Visualization

While the provided data does not detail a specific signaling pathway for this compound's extraction, the logical relationship of the purification process can be visualized.

High-Yield Extraction of Lyciumamide A from Lycium barbarum (Goji Berry) for Research and Drug Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the high-yield extraction of Lyciumamide A, a promising neuroprotective phenolic amide, from the fruits of Lycium barbarum. This compound has garnered significant interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][2] This application note outlines conventional and modern extraction techniques, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), providing optimized parameters for maximizing the yield of phenolic compounds. Furthermore, a detailed purification protocol and a diagram of the neuroprotective signaling pathway of this compound are presented to support further research and drug development endeavors.

Introduction to this compound

This compound is a phenolic amide dimer isolated from the fruit of Lycium barbarum, commonly known as goji berry.[1] Phenolic amides in Lycium species are known for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has demonstrated significant neuroprotective effects by inhibiting the function of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, thereby preventing calcium overload-induced cell death.[2] This mechanism of action makes this compound a valuable compound for investigation in the context of neurodegenerative disorders.

Extraction Methodologies for this compound

The efficient extraction of this compound from Lycium barbarum is crucial for its subsequent study and potential therapeutic use. As a phenolic amide, its extraction can be optimized using methods developed for other phenolic compounds. This section compares conventional solvent extraction with modern, intensified techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Conventional Solvent Extraction

A traditional method for extracting Lyciumamides involves refluxing the dried plant material with a high concentration of ethanol. This method, while effective, can be time-consuming and may not provide the highest yields compared to modern techniques.

Ultrasound-Assisted Extraction (UAE)

UAE is a green extraction technique that utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to higher yields in shorter extraction times.[3] Studies on the extraction of flavonoids from Lycium barbarum have shown that UAE can significantly improve extraction efficiency.[4]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction. The efficiency of MAE is influenced by factors such as temperature, extraction time, and the dielectric properties of the solvent.[5] Research on Lycium barbarum leaves has demonstrated that optimizing MAE parameters can lead to high yields of phenolic compounds.[6]

Quantitative Data on Extraction Parameters

The following tables summarize optimized parameters for the extraction of phenolic compounds from Lycium barbarum, which can be adapted for a high-yield this compound extraction strategy.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Lycium barbarum

| Parameter | Optimized Value | Reference |

| Solvent | Gemini Ionic Liquid-based Deep Eutectic Solvents / 60% Ethanol | [4] |

| Solid-to-Liquid Ratio | 1:50 (g/mL) | [4] |

| Temperature | 50°C | [4] |

| Extraction Time | 40 minutes | [4] |

| Yield (Total Flavonoids) | 17.94 mg/g | [4] |

Table 2: Optimized Parameters for Aqueous Ultrasound-Assisted Extraction (UAE) from Lycium barbarum

| Parameter | Optimized Value | Reference |

| Solvent | Water | [3] |

| Water-to-Raw Material Ratio | 30:1 (mL/g) | [3] |

| Temperature | 32.02°C | [3] |

| Ultrasonic Power | 30.95 W/cm² | [3] |

| Extraction Time | 32.03 minutes | [3] |

| Yield (Total Solids) | 33.90% | [3] |

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Lycium barbarum Leaves

| Parameter | Optimized Value | Reference |

| Solvent | Water | [6] |

| Solid-to-Liquid Ratio | 5g / 150mL | [6] |

| Microwave Power | 300 W | [6] |

| Irradiation Time | 5 minutes | [6] |

| Yield (Chlorogenic Acid) | 195.3 µg/g DM | [6] |

Experimental Protocols

Plant Material Preparation

-

Obtain dried fruits of Lycium barbarum.

-

Grind the dried fruits into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.

-

Store the powdered material in a cool, dry, and dark place until use.

High-Yield Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is adapted from optimized conditions for flavonoid extraction from Lycium barbarum.[4]

-

Weigh 10 g of powdered Lycium barbarum fruit.

-

Place the powder in a 500 mL beaker.

-

Add 500 mL of 60% ethanol (or a suitable deep eutectic solvent) to achieve a 1:50 solid-to-liquid ratio.

-

Place the beaker in an ultrasonic bath.

-

Set the temperature to 50°C and the extraction time to 40 minutes.

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous extract can be used for the purification of this compound.

Purification of this compound

This protocol is based on a published method for the isolation of Lyciumamides.

-

Take the concentrated aqueous extract from the UAE step.

-

Partition the extract successively with ethyl acetate and n-butanol.

-

Combine the ethyl acetate and n-butanol fractions, as they are likely to contain the phenolic amides.

-

Dry the combined organic fractions over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Subject the resulting residue to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

Caption: High-yield extraction workflow for this compound.

Neuroprotective Signaling Pathway of this compound

This compound exerts its neuroprotective effects by modulating the NMDA receptor signaling pathway. Overactivation of the NMDA receptor, particularly the NR2B subunit, leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including the activation of cell death pathways. This compound has been shown to directly inhibit the function of the NR2B-containing NMDA receptors.[2] This inhibition prevents the pathological Ca²⁺ overload, thereby suppressing downstream detrimental signaling involving kinases like CaMKII, JNK, and p38, and reducing the production of reactive oxygen species (ROS).[1]

References

- 1. This compound, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasound-assisted Extraction of Flavonoids From Lycium barbarum L. using Gemini Ionic Liquid-based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Response surface evaluation of microwave-assisted extraction conditions for Lycium barbarum bioactive compounds [recipp.ipp.pt]

- 6. Is the Household Microwave Recommended to Obtain Antioxidant-Rich Extracts from Lycium barbarum Leaves? [mdpi.com]

Application Notes and Protocols: Purification of Lyciumamide A using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide A is a phenolic amide isolated from the fruit of Lycium barbarum, commonly known as goji berry.[1] This compound has garnered significant interest within the scientific community due to its potential neuroprotective properties. Research has indicated that this compound may protect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, a key mechanism implicated in various neurodegenerative disorders.[1][2] Specifically, it is suggested to inhibit the function of the NR2B subunit of the NMDA receptor, thereby preventing excessive calcium (Ca2+) influx and subsequent neuronal cell death.[2] Given its therapeutic potential, the development of robust and efficient purification methods for this compound is crucial for advancing further preclinical and clinical research.

This application note provides a detailed protocol for the purification of this compound from a crude extract of Lycium barbarum using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to yield high-purity this compound suitable for subsequent biological assays and drug development studies.

Materials and Methods

Sample Preparation

A crude extract of Lycium barbarum fruit is the starting material for this protocol. The extraction of phenolic compounds from the plant material is a critical first step. A common method involves the following:

-

Extraction: Dried and powdered Lycium barbarum fruit is extracted with an organic solvent, such as 70% ethanol, using methods like sonication or reflux to enhance extraction efficiency.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Pre-purification (Optional but Recommended): The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to enrich the phenolic amide fraction and remove highly polar or non-polar impurities. This step can improve the efficiency and resolution of the subsequent preparative HPLC purification.

Preparative RP-HPLC Protocol

The purification of this compound is achieved using a preparative reversed-phase HPLC system. The following parameters are recommended:

| Parameter | Specification |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 18 mL/min |

| Detection | UV at 280 nm and 320 nm |

| Injection Volume | 500 µL of pre-filtered sample dissolved in mobile phase A |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program for Preparative RP-HPLC

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 85 | 15 |

| 20 | 60 | 40 |

| 40 | 30 | 70 |

| 45 | 5 | 95 |

| 50 | 5 | 95 |

| 51 | 85 | 15 |

| 60 | 85 | 15 |

Fraction Collection and Analysis

Fractions are collected based on the UV chromatogram, with the major peak corresponding to this compound being isolated. The collected fractions are then concentrated to dryness. The purity of the isolated this compound is assessed using analytical RP-HPLC with a similar mobile phase system but on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). Purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Results and Discussion